

3-Chloro-2-nitrobenzenethiol CAS number 351216-87-0

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Compound of Interest

Compound Name: 3-Chloro-2-nitrobenzenethiol

CAS No.: 351216-87-0

Cat. No.: B1629519

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Technical Monograph: 3-Chloro-2-nitrobenzenethiol

Executive Summary

3-Chloro-2-nitrobenzenethiol (CAS 351216-87-0) is a specialized organosulfur intermediate characterized by a highly functionalized 1,2,3-trisubstituted benzene core.^{[1][2]} Its utility lies in its role as a "privileged scaffold precursor" for the synthesis of 4-substituted benzothiazoles and benzo[b]thiophenes.^[1]

Unlike simpler thiophenols, the presence of the ortho-nitro group relative to the thiol function allows for rapid reductive cyclization, while the meta-chlorine atom (adjacent to the nitro group) provides a persistent electrophilic handle for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) after the heterocyclic core is established.^[1] This guide outlines the handling, synthetic logic, and experimental protocols required to utilize this compound in high-value medicinal chemistry workflows.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

Property	Data	Note
Molecular Formula	C ₆ H ₄ ClNO ₂ S	
Molecular Weight	189.62 g/mol	
Appearance	Yellow to Orange Crystalline Solid	Nitro-thiols are chromogenic. [1]
Predicted Boiling Point	~300°C (at 760 mmHg)	Decomposes before boiling at atm pressure.[1]
Density	~1.51 g/cm ³	High density due to halogen/nitro/sulfur content.[1]
Acidity (pKa)	~5.8 - 6.2 (Thiol)	More acidic than benzenethiol (pKa 6.[1]6) due to electron-withdrawing NO ₂ /Cl.[1]
Solubility	DMSO, DMF, DCM, Ethyl Acetate	Insoluble in water.
Stability	Air-sensitive (Oxidation)	Readily forms disulfides (Ar-S-S-Ar) upon air exposure.[1]

Synthetic Utility & Mechanism[1][10][12]

The "Ortho-Effect" in Cyclization

The defining feature of CAS 351216-87-0 is the proximity of the nucleophilic thiol (-SH) and the electrophilic nitro precursor (-NO₂).[1]

- S-Alkylation/Acylation: The thiol is the most reactive nucleophile.[1] It can be selectively alkylated to form thioethers.
- Nitro Reduction: The nitro group activates the ring for nucleophilic aromatic substitution (S_NAr) but is primarily valuable as a latent amine.[1]

- Cyclization: Upon reduction of the nitro group to an amine (-NH₂), the molecule undergoes spontaneous or acid-catalyzed condensation with electrophiles (aldehydes, carboxylic acids) to close the thiazole ring.[1]

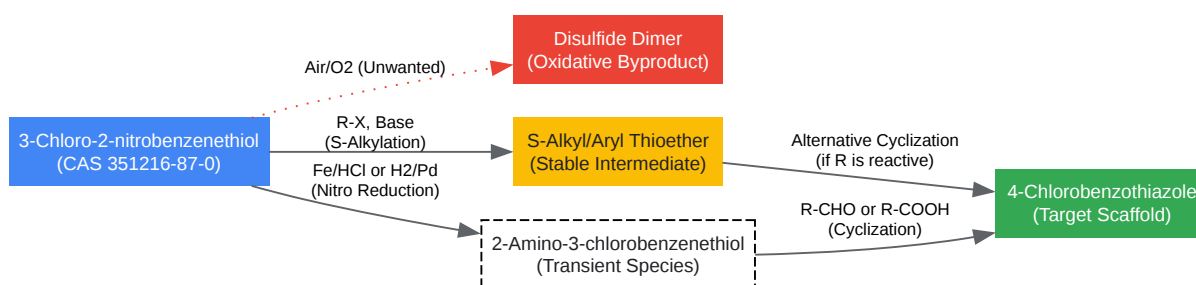
Regiochemistry of Cyclization

Crucially, the position of the chlorine atom determines the final substitution pattern of the heterocycle.[1]

- Starting Material: **3-Chloro-2-nitrobenzenethiol**. [1][2]
- Product: 4-Chlorobenzothiazole. [1]
- Significance: The 4-position in benzothiazoles is sterically crowded and difficult to access via direct halogenation of benzothiazole, making this precursor essential for accessing this specific chemical space. [1]

Visualizing the Reaction Pathways [1]

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.



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Figure 1: Divergent synthetic pathways. [1] The primary utility is the conversion to 4-chlorobenzothiazoles (Green), while avoiding oxidative dimerization (Red). [1]

Experimental Protocols

Protocol A: Prevention of Disulfide Formation (Handling)

Context: Thiols with electron-withdrawing groups are prone to rapid oxidation to disulfides (dimerization) in solution, which lowers yield in subsequent steps.[1]

Reagents:

- Degassed solvent (DMF or Methanol).[1]
- Reducing agent: Dithiothreitol (DTT) or Phosphines (TCEP) - Optional for rescue.[1]

Procedure:

- Degassing: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to dissolving CAS 351216-87-0.[1]
- Dissolution: Dissolve the solid thiol under an inert atmosphere.
- Rescue: If the starting material appears contaminated with disulfide (indicated by a higher melting point or lack of -SH stretch in IR), treat the mixture with 1.1 equivalents of Triphenylphosphine (PPh₃) in wet THF/Water (9:[1]1) to reduce the disulfide bond back to the free thiol before proceeding.[1]

Protocol B: Synthesis of 4-Chlorobenzothiazole (Cyclization)

Context: This protocol describes the "One-Pot" reductive cyclization using iron powder, which is robust for nitro-thiols.[1]

Reagents:

- Substrate: **3-Chloro-2-nitrobenzenethiol** (1.0 eq)[1]
- Aldehyde: Benzaldehyde (1.1 eq) - Example electrophile[1]
- Reductant: Iron Powder (325 mesh, 5.0 eq)[1]
- Catalyst: HCl (conc.[1] catalytic) or NH₄Cl (saturated aq.)[1]

- Solvent: Ethanol/Water (4:1)[1]

Step-by-Step:

- Condensation: In a round-bottom flask, dissolve the thiol (1.0 eq) and the aldehyde (1.1 eq) in Ethanol.
- Reduction: Add Iron powder (5.0 eq) and a saturated solution of NH₄Cl (2 mL per mmol substrate).
- Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Mechanism: The nitro group reduces to the amine, which condenses with the aldehyde-thiol adduct.[1]
- Filtration: Hot filter the mixture through a Celite pad to remove iron oxides. Wash with hot ethanol.[1]
- Workup: Concentrate the filtrate. Dilute with Ethyl Acetate, wash with water and brine.
- Purification: Flash column chromatography (Hexanes/EtOAc). The 4-chlorobenzothiazole product is typically a solid.[1]

Safety & Toxicology (E-E-A-T)

Hazard Identification:

- H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.[3][4][5]
- H315/H319: Causes skin and serious eye irritation.[1][6]
- Specific Note: Nitro-aromatics are known methemoglobin formers.[1] Thiols are potent sensitizers.[1]

Engineering Controls:

- Fume Hood: Mandatory.[1] The thiol odor is pervasive; bleach (sodium hypochlorite) solution should be kept nearby to neutralize spills and glassware immediately.[1]

- Glove Selection: Nitrile gloves are generally sufficient for incidental contact, but double-gloving is recommended due to the high permeability of some thiols.[1]

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